N-[1-(3-fluorophenyl)-1-hydroxypropan-2-yl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide
Description
N-[1-(3-fluorophenyl)-1-hydroxypropan-2-yl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups, including a fluorophenyl group, a hydroxypropan-2-yl group, a thiophen-2-ylacetyl group, and a pyrrolidine-2-carboxamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-1-hydroxypropan-2-yl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-13(19(25)14-5-2-6-15(21)11-14)22-20(26)17-8-3-9-23(17)18(24)12-16-7-4-10-27-16/h2,4-7,10-11,13,17,19,25H,3,8-9,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBJPWYLRRSKPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)F)O)NC(=O)C2CCCN2C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluorophenyl)-1-hydroxypropan-2-yl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, the fluorophenyl group is introduced through electrophilic aromatic substitution.
Hydroxypropan-2-yl Group Addition: The fluorophenyl intermediate undergoes a reaction with an epoxide or a similar reagent to introduce the hydroxypropan-2-yl group.
Thiophen-2-ylacetyl Group Attachment: The thiophen-2-ylacetyl group is added via an acylation reaction, often using thiophene-2-carboxylic acid or its derivatives.
Pyrrolidine-2-carboxamide Formation: The final step involves the formation of the pyrrolidine-2-carboxamide moiety through a cyclization reaction, typically using a suitable amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluorophenyl)-1-hydroxypropan-2-yl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N-[1-(3-fluorophenyl)-1-hydroxypropan-2-yl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-fluorophenyl)-1-hydroxypropan-2-yl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in inflammation or pain.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-chlorophenyl)-1-hydroxypropan-2-yl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide
- N-[1-(3-bromophenyl)-1-hydroxypropan-2-yl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide
Uniqueness
N-[1-(3-fluorophenyl)-1-hydroxypropan-2-yl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties compared to its chlorinated or brominated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
